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Compound of Interest

Compound Name: N-(3-Aminophenyl)acetamide

Cat. No.: B363913

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for N-(3-
Aminophenyl)acetamide (CAS No. 102-28-3), a key intermediate in the synthesis of various
dyes and pharmaceutical compounds.[1][2][3] Intended for researchers, chemists, and quality
control professionals, this document synthesizes data from Nuclear Magnetic Resonance (*H
and 3C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete
and unambiguous structural profile of the molecule. Each section includes not only the raw
spectral data but also a detailed interpretation grounded in fundamental chemical principles,
field-proven experimental protocols, and insights into the causality behind analytical choices.
The aim is to provide a definitive reference for the identification, characterization, and quality
assessment of N-(3-Aminophenyl)acetamide.

Introduction and Physicochemical Profile

N-(3-Aminophenyl)acetamide, also known as 3-aminoacetanilide or m-aminoacetanilide, is an
aromatic amine derivative of acetanilide.[3] Its structural arrangement, featuring both a primary
amine (-NHz) and a secondary amide (-NHCOCHs) group on a benzene ring, makes it a
versatile precursor in organic synthesis.[3][4] Accurate and reliable characterization is
paramount to ensuring the purity and identity of this compound for downstream applications.
This guide establishes a validated spectroscopic baseline for N-(3-Aminophenyl)acetamide.

The fundamental physicochemical properties of the compound are summarized in the table
below.
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Property Value Reference(s)
CAS Number 102-28-3 [1][3][5]
Molecular Formula CsH10N20 [1][6]
Molecular Weight 150.18 g/mol [11[3][6]

Gray to light brown crystalline
Appearance ] [1][2]
powder/solid

Melting Point 86-88 °C [1][5]16]
N Soluble in water (1-5 g/100 mL
Solubility [1][3][6]
at 24 °C)
Exact Mass 150.079312947 u [6]

Below is the chemical structure of N-(3-Aminophenyl)acetamide, with atoms numbered for
the purpose of NMR assignment in the subsequent sections.

Caption: Molecular structure of N-(3-Aminophenyl)acetamide with [IUPAC numbering.

Proton (*H) NMR Spectroscopy

Proton NMR is a primary technique for structural elucidation, providing detailed information
about the chemical environment, connectivity, and quantity of protons in a molecule.

'H NMR Data Summary (400 MHz, DMSO-de)
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. . Coupling

Chemical Shift o . .
Multiplicity Integration Constant (J) Assignment

(3) ppm

Hz

9.58 Singlet (s) 1H - Amide NH

6.92 Triplet (%) 1H J=2.00Hz Aromatic H-2

6.88 Triplet (t) 1H J=8.00 Hz Aromatic H-4
Doublet of J1=0.80 Hz, J2 )

6.64 1H Aromatic H-6
Doublets (dd) =8.00 Hz
Doublet of J1=1.60 Hz, J2 ]

6.23 1H Aromatic H-5
Doublets (dd) =8.00 Hz
Broad Singlet )

5.00 2H - Amine NH:z
(bs)

1.99 Singlet (s) 3H - Acetyl CHs

Data sourced
from

ChemicalBook.

[1]

Spectral Interpretation

The choice of dimethyl sulfoxide-de (DMSO-de) as the solvent is strategic; its polarity ensures
dissolution of the compound, and its ability to form hydrogen bonds allows for the clear
observation of exchangeable protons like those on the amide and amine groups.[7]

o Amide and Amine Protons: The sharp singlet at 9.58 ppm is characteristic of the amide (N-H)
proton, which is significantly deshielded due to the electron-withdrawing nature of the
adjacent carbonyl group and its involvement in resonance.[1] The broad singlet at 5.00 ppm
corresponds to the two protons of the primary amine (-NHz).[1] Its broadness is typical for
amine protons due to quadrupole broadening from the nitrogen atom and potential hydrogen
exchange.
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e Aromatic Protons: The aromatic region (6.0-7.0 ppm) displays a complex pattern consistent
with a 1,3-disubstituted benzene ring.

o The proton at C2 (6.92 ppm) appears as a triplet because it is coupled to both H-4 and H-
6 with similar small coupling constants, appearing as a triplet (J=2.00 Hz).[1] It is the most
deshielded aromatic proton due to its ortho position to the electron-withdrawing acetamido

group.

o The proton at C4 (6.88 ppm) is a triplet (J=8.00 Hz), indicating coupling to two adjacent
protons (H-5 and H-2).[1]

o The protons at C6 (6.64 ppm) and C5 (6.23 ppm) appear as doublets of doublets,
consistent with their positions adjacent to other aromatic protons.[1] The upfield shift of the
H-5 proton is attributed to the electron-donating effect of the ortho-amino group.

 Aliphatic Protons: The sharp singlet at 1.99 ppm, integrating to three protons, is
unambiguously assigned to the methyl (CHs) protons of the acetyl group.[1] Its singlet nature
indicates no adjacent protons for coupling.

Experimental Protocol: *H NMR Acquisition

o Sample Preparation: Accurately weigh approximately 10-15 mg of N-(3-
Aminophenyl)acetamide and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide
(DMSO-de) in a standard 5 mm NMR tube.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

o Shimming: Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock
signal from the solvent.

e Acquisition Parameters:
o Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
o Acquisition Time: ~3-4 seconds.

o Relaxation Delay (d1): 1-2 seconds.
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o Number of Scans: 16-32 scans for a good signal-to-noise ratio.

e Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase
correct the spectrum and reference it to the residual DMSO solvent peak at 4 2.50 ppm.

Carbon-13 (**C) NMR Spectroscopy

13C NMR spectroscopy provides crucial information about the carbon framework of the
molecule. Each unique carbon atom in a distinct electronic environment gives rise to a

separate signal.

13 -
Chemical Shift (8) ppm Assignment
167.85 Carbonyl (C=0)
148.85 Aromatic C1 (-NH)
139.85 Aromatic C3 (-NH-2)
128.75 Aromatic C4
109.04 Aromatic C5
106.93 Aromatic C6
104.67 Aromatic C2
23.98 Acetyl (CHs)

Data sourced from ChemicalBook.[1]

Spectral Interpretation

e Carbonyl and Methyl Carbons: The signal at 167.85 ppm is in the typical downfield region for
an amide carbonyl carbon. The upfield peak at 23.98 ppm corresponds to the methyl carbon
of the acetyl group.[1]

o Aromatic Carbons: The six aromatic carbons are chemically distinct and thus produce six
separate signals.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3404737.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3404737.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b363913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o The two carbons directly attached to nitrogen atoms (C1 and C3) are the most downfield
(148.85 and 139.85 ppm) due to the electronegativity of nitrogen.[1] C1, bonded to the
more electron-withdrawing acetamido group, is further downfield than C3, which is bonded
to the electron-donating amino group.

o The remaining four signals (128.75, 109.04, 106.93, and 104.67 ppm) are assigned to the
aromatic C-H carbons.[1] Their specific shifts are influenced by the combined electronic
effects of the two substituents.

Experimental Protocol: *C NMR Acquisition

o Sample Preparation: Use the same sample prepared for *H NMR analysis.
¢ Instrumentation: A 100 MHz (or corresponding field strength) NMR spectrometer.
e Acquisition Parameters:

o Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30).

o Spectral Width: 0-200 ppm.

o Acquisition Time: ~1-2 seconds.

o Relaxation Delay (d1): 2 seconds.

o Number of Scans: 512-1024 scans are typically required due to the low natural abundance
of the 13C isotope.

» Processing: Apply a Fourier transform with an exponential line broadening of ~1 Hz. Phase
correct the spectrum and reference it to the DMSO-ds solvent peak at & 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential tool for identifying the functional groups present in a molecule
by measuring the absorption of infrared radiation at specific vibrational frequencies.

IR Data Summary
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Functional Group

Frequency Range (cm™) Vibration Type .
Assignment
N-H Stretch (asymmetric & ) )
3450-3250 ] Primary Amine (-NH2)
symmetric)
~3300 N-H Stretch Secondary Amide (-NH-)
3100-3000 C-H Stretch Aromatic C-H
~1660 C=0 Stretch (Amide | band) Amide (-C=0)
~1600 & ~1475 C=C Stretch Aromatic Ring
~1550 N-H Bend (Amide Il band) Secondary Amide (-NH-)

Note: These are characteristic ranges. Actual peak values can be found in a measured
spectrum.

Spectral Interpretation

The IR spectrum of N-(3-Aminophenyl)acetamide is rich with features that confirm its
structure.

* N-H Region: A key diagnostic area is above 3200 cm~*. One would expect to see two distinct
peaks for the primary amine (corresponding to asymmetric and symmetric N-H stretching)
and a separate, single peak for the secondary amide N-H stretch.

o Carbonyl Region: A very strong, sharp absorption peak around 1660 cm~1 is the "Amide I"
band, unequivocally indicating the presence of the amide carbonyl group.

» Fingerprint Region: The "Amide II" band, resulting from N-H bending and C-N stretching, is
expected around 1550 cm~1. The aromatic C=C stretching vibrations typically appear as a
pair of peaks around 1600 cm~t and 1475 cm~1,

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR
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 Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping it with a solvent like isopropanol and running a background scan.

o Sample Application: Place a small amount of the solid N-(3-Aminophenyl)acetamide
powder directly onto the ATR crystal.

o Data Acquisition: Lower the instrument's anvil to apply consistent pressure, ensuring good
contact between the sample and the crystal.

e Scanning: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-
400 cm~* with a resolution of 4 cm~1,

o Data Processing: The resulting spectrum is automatically background-corrected and
displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through the
analysis of fragmentation patterns.

E E El ization)

m/z (mass-to-charge ratio) Proposed Identity

150 [M]*" (Molecular lon)

108 [M - C2H20]*" (Loss of ketene)
92 [CeHeN]* (Anilinium fragment)
43 [C2H30]* (Acetyl cation)

Fragmentation Analysis

Under Electron lonization (EIl), the molecular ion ([M]*") is expected at m/z = 150, confirming
the molecular weight.[6] The structure suggests several predictable fragmentation pathways.
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[M - C2H20]+
m/z = 108
[C2H30]
m/z = 43

Click to download full resolution via product page

- C2H20 (ketene)

- *CsHesN2

Caption: Primary fragmentation pathway for N-(3-Aminophenyl)acetamide in EI-MS.
The most characteristic fragmentation is the cleavage of the amide bond.

o Loss of Ketene: A common pathway for acetanilides is the McLafferty-type rearrangement
leading to the loss of a neutral ketene molecule (CH2=C=0, 42 Da), resulting in a prominent
fragment ion at m/z 108. This fragment corresponds to the m-phenylenediamine radical
cation.

» Formation of Acetyl Cation: Cleavage of the C-N amide bond can also generate the highly
stable acetyl cation ([CHsCO]*) at m/z 43.

Experimental Protocol: EI-MS

o Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer,
typically via a direct insertion probe for solids.

« lonization: The sample is vaporized by heating and bombarded with a high-energy electron
beam (typically 70 eV) in the ion source.

e Mass Analysis: The resulting positively charged fragments are accelerated into a mass
analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio
(m/z).

o Detection: An electron multiplier detects the ions, generating a mass spectrum that plots
relative ion abundance versus m/z.

Integrated Spectroscopic Conclusion

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b363913?utm_src=pdf-body-img
https://www.benchchem.com/product/b363913?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b363913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The collective data from *H NMR, 3C NMR, IR, and MS provide a cohesive and definitive
structural confirmation of N-(3-Aminophenyl)acetamide. *H and 3C NMR precisely map the
proton and carbon skeletons, confirming the 1,3-substitution pattern. IR spectroscopy validates
the presence of the key amine and amide functional groups through their characteristic
vibrational modes. Finally, mass spectrometry confirms the molecular weight and shows
fragmentation patterns, such as the loss of ketene, that are perfectly consistent with the
proposed structure. This multi-technique approach ensures an unambiguous and confident
identification of the compound.

Safety and Handling

N-(3-Aminophenyl)acetamide is classified as a substance that may cause skin and serious
eye irritation.[8][9] It may also cause respiratory irritation.[3]

o Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab
coat when handling.[8]

e Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9]
Avoid contact with skin and eyes.

» Storage: Store in a tightly closed container in a cool, dry place, away from incompatible
materials such as strong oxidizing agents and acids.[2][6][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Spectroscopic and Structural
Elucidation of N-(3-Aminophenyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b363913#spectroscopic-data-nmr-ir-mass-of-n-3-
aminophenyl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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